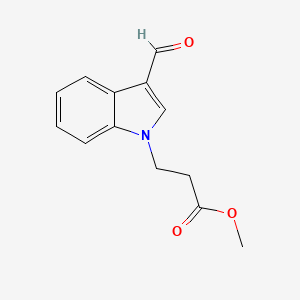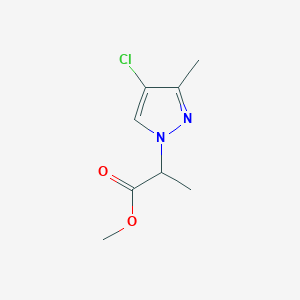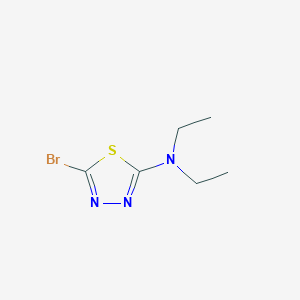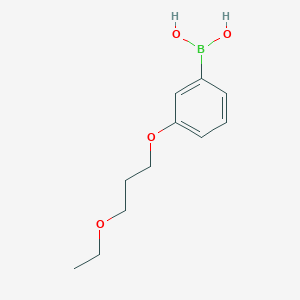
(3-(3-Ethoxypropoxy)phenyl)boronic acid
Overview
Description
(3-(3-Ethoxypropoxy)phenyl)boronic acid is a boronic acid derivative that features a phenyl ring substituted with a 3-(3-ethoxypropoxy) group. Boronic acids are known for their ability to form reversible covalent bonds with diols, which makes them valuable in various chemical applications, including organic synthesis and medicinal chemistry.
Mechanism of Action
Target of Action
Boronic acids, including phenylboronic acid, are known to participate in suzuki–miyaura coupling reactions . This suggests that the compound might interact with transition metal catalysts such as palladium in these reactions .
Mode of Action
The mode of action of 3-(3-Ethoxypropoxy)phenylboronic acid is likely related to its role in Suzuki–Miyaura coupling reactions. In these reactions, the boronic acid compound interacts with a transition metal catalyst, such as palladium. The reaction involves an oxidative addition step, where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. This is followed by a transmetalation step, where the boronic acid group is transferred from boron to palladium .
Biochemical Pathways
It’s known that phenylboronic acid participates in numerous cross-coupling reactions, serving as a source of a phenyl group . This suggests that 3-(3-Ethoxypropoxy)phenylboronic acid might affect pathways involving carbon-carbon bond formation.
Result of Action
Given its potential role in suzuki–miyaura coupling reactions, it can be inferred that the compound might contribute to the formation of new carbon-carbon bonds .
Action Environment
It’s known that the suzuki–miyaura coupling reactions in which boronic acids participate are generally tolerant of various functional groups and can be carried out under mild conditions . This suggests that the compound’s action might be relatively stable under a range of environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary method for synthesizing boronic acids, including 3-(3-ethoxypropoxy)phenylboronic acid, involves the electrophilic trapping of an organometallic reagent with a boric ester, such as triisopropyl borate or trimethyl borate . The reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .
Industrial Production Methods
Industrial production methods for boronic acids often involve large-scale Suzuki-Miyaura coupling reactions, which are known for their mild and functional group-tolerant reaction conditions . These methods utilize palladium-catalyzed cross-coupling reactions between organoboron compounds and organic halides to produce the desired boronic acid derivatives.
Chemical Reactions Analysis
Types of Reactions
(3-(3-Ethoxypropoxy)phenyl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: Boronic acids can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert boronic acids to boranes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Palladium catalysts, such as Pd(PPh3)4, are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Biaryl compounds resulting from Suzuki-Miyaura coupling.
Scientific Research Applications
(3-(3-Ethoxypropoxy)phenyl)boronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A simpler boronic acid derivative with a phenyl ring and two hydroxyl groups attached to boron.
3-Formylphenylboronic acid: A boronic acid derivative with a formyl group on the phenyl ring.
4-Formylphenylboronic acid: Similar to 3-formylphenylboronic acid but with the formyl group in the para position.
Uniqueness
(3-(3-Ethoxypropoxy)phenyl)boronic acid is unique due to the presence of the 3-(3-ethoxypropoxy) group, which can influence its reactivity and binding properties. This makes it particularly useful in applications where specific interactions with diols are required, such as in the development of highly selective boronate affinity materials .
Properties
IUPAC Name |
[3-(3-ethoxypropoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BO4/c1-2-15-7-4-8-16-11-6-3-5-10(9-11)12(13)14/h3,5-6,9,13-14H,2,4,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGPRCUWCMVYHSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OCCCOCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101256194 | |
| Record name | Boronic acid, B-[3-(3-ethoxypropoxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101256194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1704066-84-1 | |
| Record name | Boronic acid, B-[3-(3-ethoxypropoxy)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1704066-84-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[3-(3-ethoxypropoxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101256194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



amine](/img/structure/B1400020.png)
![Benzoic acid, 4-[[(phenylmethoxy)amino]methyl]-, methyl ester](/img/structure/B1400023.png)

amine](/img/structure/B1400029.png)
![N-[(1-methyl-1H-indol-5-yl)methyl]cyclopropanamine](/img/structure/B1400030.png)
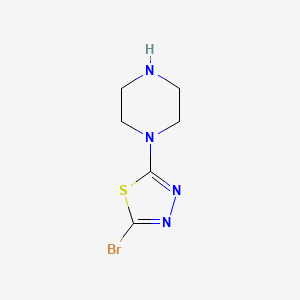
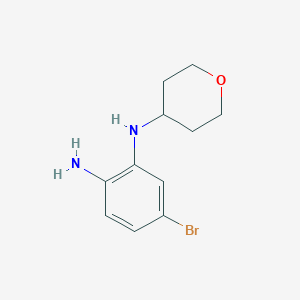
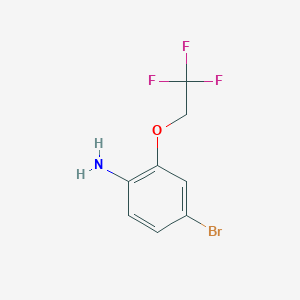
![2-Isopropyl-2,4,5,6-tetrahydrocyclopenta-[c]pyrazol-3-amine](/img/structure/B1400035.png)

